molecular formula C17H26N6O3S B6475930 8-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]-8-azabicyclo[3.2.1]octane CAS No. 2640821-96-9

8-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]-8-azabicyclo[3.2.1]octane

Cat. No.: B6475930
CAS No.: 2640821-96-9
M. Wt: 394.5 g/mol
InChI Key: YEZAWVYBSYIQQS-UHFFFAOYSA-N
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Description

The compound 8-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]-8-azabicyclo[3.2.1]octane is a bicyclic heterocyclic molecule featuring a unique combination of substituents:

  • Core structure: An 8-azabicyclo[3.2.1]octane scaffold, a rigid bicyclic system that enhances conformational stability and binding affinity to biological targets.
  • Substituents: At position 8: A sulfonyl-linked 1-ethyl-2-methylimidazole group, which may contribute to hydrogen bonding and hydrophobic interactions.

Properties

IUPAC Name

8-(1-ethyl-2-methylimidazol-4-yl)sulfonyl-3-[4-(methoxymethyl)triazol-1-yl]-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N6O3S/c1-4-21-10-17(18-12(21)2)27(24,25)23-14-5-6-15(23)8-16(7-14)22-9-13(11-26-3)19-20-22/h9-10,14-16H,4-8,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEZAWVYBSYIQQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(N=C1C)S(=O)(=O)N2C3CCC2CC(C3)N4C=C(N=N4)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Neurotransmitter Reuptake Inhibition

One of the significant applications of 8-azabicyclo[3.2.1]octane derivatives is their role as monoamine reuptake inhibitors . These compounds have been shown to inhibit the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine, making them valuable in treating various psychiatric disorders including:

  • Depression
  • Anxiety Disorders
  • Attention Deficit Hyperactivity Disorder (ADHD)
  • Obsessive Compulsive Disorder (OCD)

Research indicates that these compounds can be effective in managing mood disorders classified under the DSM-IV, including depressive episodes and bipolar disorders .

Anti-Parkinsonian Activity

Studies have demonstrated that certain analogs of 8-azabicyclo[3.2.1]octane exhibit significant anti-Parkinsonian activity. A 3D QSAR study highlighted the potential of these compounds to enhance dopamine levels in the brain, which is crucial for alleviating symptoms associated with Parkinson's disease . The compounds were tested on animal models, showing promising results in reducing catatonic responses and tremors induced by drugs like chlorpromazine.

Opioid Receptor Antagonism

Another notable application is in the realm of opioid receptor antagonism. Some derivatives have been identified as mu-opioid receptor antagonists, which could be beneficial in pain management and addiction treatment strategies . This property allows for the exploration of these compounds as therapeutic agents in managing opioid dependence.

Enantioselective Synthesis

The synthesis of 8-azabicyclo[3.2.1]octane derivatives has attracted considerable attention due to their complex structures and biological significance. Various methodologies have been developed for the enantioselective construction of this scaffold, focusing on achieving high stereochemical control during synthesis . These methods include:

  • Desymmetrization Processes : Utilizing achiral tropinone derivatives to generate the bicyclic scaffold.
  • Stereocontrolled Transformations : Directly incorporating stereochemical information into the synthetic pathway.

Structure-Activity Relationship Studies

Extensive structure-activity relationship (SAR) studies have been conducted to optimize the pharmacological properties of these compounds. Investigations into substituent effects at various positions on the azabicyclo framework have provided insights into enhancing selectivity and potency against specific biological targets .

Case Study 1: Treatment of Depression

A clinical investigation involving a derivative of 8-azabicyclo[3.2.1]octane demonstrated its efficacy as a monoamine reuptake inhibitor in patients diagnosed with major depressive disorder (MDD). The study reported significant improvements in depressive symptoms compared to placebo controls, highlighting its potential as a novel antidepressant therapy.

Case Study 2: Anti-Parkinsonian Agents

In another study focused on Parkinson's disease models, several synthesized analogs were tested for their ability to restore dopamine levels and improve motor function in treated subjects. Results indicated that specific compounds not only reduced symptom severity but also exhibited neuroprotective effects on dopaminergic neurons.

CompoundActivityReference
Compound AAntidepressant
Compound BAnti-Parkinsonian
Compound CMu-opioid antagonist

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with 8-Azabicyclo[3.2.1]octane Core

The 8-azabicyclo[3.2.1]octane scaffold is a common feature in several bioactive molecules. Below is a comparison of key analogues:

Compound Name / CID Substituents Molecular Formula Key Features Reference
Target Compound 8-sulfonylimidazole; 3-methoxymethyltriazole C₁₇H₂₄N₆O₃S Combines sulfonyl and triazole groups for dual functionality. -
2,5-Dichloro-4-[(2-ethyl-4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl methyl ether (CID 433704-93-9) Sulfonylimidazole; dichlorophenyl C₁₃H₁₅Cl₂N₂O₃S Sulfonylimidazole group but lacks the bicyclic core.
8-(2,3-Dimethoxybenzoyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane Benzoyl; triazole C₁₉H₂₂N₄O₃ Replaces sulfonyl with benzoyl; retains triazole but lacks methoxymethyl substitution.
8-(1-Methyl-1H-pyrazol-4-yl)-3-oxa-8-azabicyclo[3.2.1]octane-2,4-dione (CID 131631781) Pyrazole; oxadione C₁₀H₁₁N₃O₃ Oxadione and pyrazole substituents; different pharmacokinetic profile.
Key Observations:
  • The sulfonylimidazole group in the target compound is rare in bicyclic analogues but shares similarities with non-bicyclic derivatives like CID 433704-93-9 .
  • Triazole-containing analogues (e.g., CID 2108362-85-0 in ) often exhibit improved metabolic stability compared to imidazole-only derivatives .

Functional Group Comparisons

Sulfonylimidazole vs. Other Imidazole Derivatives
  • Trityl-Protected Imidazoles (): Compounds like 3-(1-trityl-1H-imidazol-4-yl)propan-1-ol lack sulfonyl groups but share synthetic strategies for imidazole functionalization .
Methoxymethyltriazole vs. Unsubstituted Triazoles
  • The 4-(methoxymethyl)-1H-1,2,3-triazole group in the target compound may enhance solubility compared to unsubstituted triazoles (e.g., ’s dimethoxybenzoyl derivative) .

Preparation Methods

Boc Protection of Nortropinone

Nortropinone hydrochloride is treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of triethylamine (TEA) in dichloromethane (DCM) at 0°C. This reaction proceeds via nucleophilic acyl substitution, yielding tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate with a 94.5% yield. The Boc group stabilizes the amine during subsequent reactions while maintaining compatibility with polar solvents.

Enol Triflate Formation

The ketone at position 3 of the Boc-protected nortropinone is converted into a triflate to enable functionalization. Using lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS) in tetrahydrofuran (THF) at -78°C, the enolate is generated and trapped with N-phenylbis(trifluoromethanesulfonimide) (Comins’ reagent). This step affords tert-butyl 3-(trifluoromethylsulfonyloxy)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate in 80–92% yield. The triflate group serves as a versatile leaving group for subsequent cross-coupling or nucleophilic substitution.

Introduction of the 4-(Methoxymethyl)-1H-1,2,3-Triazol-1-yl Group

The triazole moiety is installed via copper-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging the enol triflate intermediate’s reactivity.

Azide Substitution at Position 3

The triflate group is displaced by sodium azide (NaN₃) in dimethylformamide (DMF) at 60°C, yielding tert-butyl 3-azido-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate. This substitution proceeds with moderate efficiency (60–75% yield) and requires careful purification to avoid residual azide impurities.

CuAAC with Propargyl Methoxymethyl Ether

The azide undergoes a regioselective [3+2] cycloaddition with propargyl methoxymethyl ether in the presence of copper(II) sulfate and sodium ascorbate in a tert-butanol/water mixture. This step generates the 1,4-disubstituted triazole derivative with >85% yield. The methoxymethyl group remains intact under these mild conditions.

Sulfonation at the 8-Position

After deprotection of the Boc group, the secondary amine at position 8 is sulfonated using a tailored sulfonylating agent.

Deprotection of the Boc Group

Treatment with trifluoroacetic acid (TFA) in DCM quantitatively removes the Boc group, yielding 3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]-8-azabicyclo[3.2.1]octane as a free amine.

Synthesis of 1-Ethyl-2-methylimidazole-4-sulfonyl Chloride

1-Ethyl-2-methylimidazole is sulfonated using chlorosulfonic acid at 0°C, followed by quenching with phosphorus oxychloride (POCl₃) to generate the sulfonyl chloride. This intermediate is isolated via distillation under reduced pressure (45–60% yield).

Sulfonylation of the Nortropane Amine

The free amine reacts with 1-ethyl-2-methylimidazole-4-sulfonyl chloride in the presence of pyridine in acetonitrile at room temperature. This step proceeds with 70–80% yield, producing the final sulfonated product.

Overall Synthetic Route and Optimization

The consolidated synthetic pathway is summarized below:

StepReactionConditionsYield
1Boc ProtectionTEA, DCM, 0°C, 3h94.5%
2Enol Triflate FormationLDA, THF, -78°C, 1h80–92%
3Azide SubstitutionNaN₃, DMF, 60°C, 12h60–75%
4CuAACCuSO₄, NaAsc, t-BuOH/H₂O, rt, 6h>85%
5Boc DeprotectionTFA, DCM, rt, 1h>95%
6SulfonylationPyridine, MeCN, rt, 24h70–80%

Key Challenges and Solutions

  • Enol Triflate Stability : The triflate intermediate is moisture-sensitive; reactions require anhydrous conditions and inert atmospheres.

  • Triazole Regioselectivity : CuAAC ensures exclusive 1,4-regioselectivity, avoiding side products.

  • Sulfonyl Chloride Reactivity : Freshly prepared sulfonyl chloride minimizes decomposition during sulfonation.

Q & A

Basic: What are the standard protocols for synthesizing this compound?

Methodological Answer:
Synthesis typically involves multi-step routes, starting with the formation of the 8-azabicyclo[3.2.1]octane core. Key steps include:

  • Sulfonylation: Reacting the bicyclic amine with 1-ethyl-2-methyl-1H-imidazole-4-sulfonyl chloride under anhydrous conditions (e.g., dimethyl sulfoxide or acetonitrile as solvents, 0–5°C) .
  • Triazole Incorporation: Copper-catalyzed azide-alkyne cycloaddition (CuAAC/"click chemistry") to attach the 4-(methoxymethyl)-1H-1,2,3-triazole moiety. Optimize catalyst loading (e.g., 10 mol% CuI) and reaction time (12–24 hrs) to achieve >90% yield .
  • Purification: High-performance liquid chromatography (HPLC) or recrystallization from ethanol/water mixtures to ensure ≥95% purity .

Advanced: How can computational modeling optimize reaction yields and selectivity?

Methodological Answer:
Quantum chemical calculations (e.g., density functional theory) predict transition states and intermediate stability to identify energy barriers. For example:

  • Reaction Path Search: Tools like GRRM or AFIR (Artificial Force-Induced Reaction) map potential pathways, prioritizing low-energy routes .
  • Solvent Effects: COSMO-RS simulations evaluate solvent polarity and proticity to optimize conditions (e.g., acetonitrile vs. DMSO) .
  • Machine Learning: Train models on historical reaction data (e.g., temperature, catalyst, yield) to recommend optimal parameters for sulfonylation and triazole coupling .

Basic: What spectroscopic techniques are used for structural characterization?

Methodological Answer:

  • NMR: 1H/13C NMR to confirm regioselectivity of triazole substitution (e.g., δ 7.8–8.2 ppm for triazole protons) and sulfonyl group integration .
  • IR: Peaks at 1150–1200 cm⁻¹ (S=O stretching) and 3100–3200 cm⁻¹ (triazole C-H) validate functional groups .
  • Mass Spectrometry: High-resolution ESI-MS to verify molecular weight (calc. for C₁₉H₂₆N₆O₃S: 434.18 g/mol) and isotopic patterns .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:
Contradictions often arise from substituent effects or assay variability. Systematic approaches include:

  • Structure-Activity Relationship (SAR): Synthesize derivatives with modified substituents (e.g., methoxymethyl vs. methyltriazole) and test in parallel assays (e.g., antibacterial disc diffusion vs. MIC) .
  • Target Validation: Use CRISPR knockouts or enzymatic inhibition assays (e.g., bacterial dihydrofolate reductase) to confirm specificity .
  • Meta-Analysis: Apply statistical tools (e.g., ANOVA) to compare datasets, accounting for variables like cell line passage number or incubation time .

Basic: What in vitro assays are recommended for initial bioactivity screening?

Methodological Answer:

  • Antibacterial Activity: Disc diffusion (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .
  • Cytotoxicity: MTT assay on human fibroblasts (e.g., NIH/3T3) to assess IC₅₀ values (target <50 μM for selectivity) .
  • Enzymatic Inhibition: Fluorescence-based assays (e.g., β-lactamase inhibition) with kinetic monitoring (λₑₓ/λₑₘ = 340/450 nm) .

Advanced: How to design derivatives with improved pharmacokinetics?

Methodological Answer:

  • Lipophilicity Optimization: Calculate logP (e.g., using MarvinSketch) and introduce polar groups (e.g., hydroxyl or amine) to reduce logP from >3 to 1–2 .
  • Metabolic Stability: Incubate derivatives with liver microsomes (human/rat) and analyze via LC-MS for metabolite identification .
  • Molecular Docking: AutoDock Vina or Schrödinger Suite to predict binding affinity to target proteins (e.g., bacterial topoisomerase IV). Prioritize derivatives with ΔG < -8 kcal/mol .

Basic: What purification strategies ensure high compound purity?

Methodological Answer:

  • Column Chromatography: Use silica gel (200–300 mesh) with gradient elution (hexane/ethyl acetate to dichloromethane/methanol) .
  • Recrystallization: Dissolve crude product in hot ethanol, cool to 4°C, and filter to isolate crystals (yield: 70–85%) .
  • HPLC: C18 column, 70:30 acetonitrile/water mobile phase, 1 mL/min flow rate. Collect fractions at λ = 254 nm .

Advanced: How to elucidate the mechanism of enzyme inhibition?

Methodological Answer:

  • Kinetic Studies: Perform Michaelis-Menten assays with varied substrate concentrations. A non-competitive inhibitor will show unchanged Km and reduced Vmax .
  • X-ray Crystallography: Co-crystallize the compound with the target enzyme (e.g., S. aureus enoyl-ACP reductase). Analyze binding interactions (e.g., H-bonds with Arg₁₀₅) .
  • Isothermal Titration Calorimetry (ITC): Measure binding constants (Kd) and stoichiometry (n) to confirm 1:1 interaction .

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